1-Benzyl-3-(trifluoroacetamido)pyrrolidine

Description

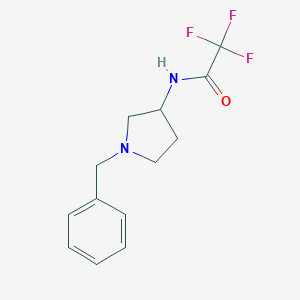

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)17-11-6-7-18(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWIEKMCFJKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371072 | |

| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-23-3 | |

| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic organic compound, 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. The information presented herein is intended to support research and development activities by providing key data points, experimental methodologies, and a logical framework for its synthesis and analysis.

Core Physicochemical Data

This compound, with the CAS number 115445-23-3, is a trifluoroacetamide derivative of a benzyl-substituted pyrrolidine.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅F₃N₂O | [1][2][3] |

| Molecular Weight | 272.27 g/mol | [1][2][3] |

| Melting Point | 71 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Not explicitly available. However, the presence of both a polar trifluoroacetamide group and a non-polar benzyl group suggests potential solubility in a range of organic solvents. Fluorinated acetamides, in general, exhibit varied solubility depending on the overall molecular structure.[4][5] | |

| pKa | Not explicitly available. The pKa of the amide proton is expected to be significantly lower than that of a non-fluorinated amide due to the strong electron-withdrawing effect of the trifluoromethyl group. For comparison, the pKa of trifluoroacetic acid is approximately 0.23.[6][7] |

Experimental Protocols

Synthesis: Trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine

The most direct synthetic route to this compound is the trifluoroacetylation of 1-benzyl-3-aminopyrrolidine. This can be achieved using a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base to scavenge the liberated trifluoroacetic acid.

Materials:

-

1-Benzyl-3-aminopyrrolidine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 1-benzyl-3-aminopyrrolidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (approximately 1.1 to 1.5 equivalents) to the stirred solution.

-

Slowly add trifluoroacetic anhydride (approximately 1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or another suitable analytical method.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude this compound may be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for the analysis of this compound.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Gradient: A typical gradient might start at 5-10% B, increasing to 95-100% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be a powerful tool for the identification and purity assessment of this compound.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

Caption: Proposed analytical workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or its definitive biological activities. As a fluorinated derivative of a substituted pyrrolidine, it may be of interest in medicinal chemistry for its potential to interact with various biological targets. The pyrrolidine scaffold is a common motif in many biologically active compounds. Further research is required to elucidate its pharmacological profile.

Safety Information

According to available Safety Data Sheets (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 115445-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 7. proprep.com [proprep.com]

- 8. synquestlabs.com [synquestlabs.com]

In-depth Technical Guide: 1-Benzyl-3-(trifluoroacetamido)pyrrolidine

CAS Number: 115445-23-3

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. While comprehensive experimental data and specific biological applications are not extensively documented in publicly accessible literature, this guide consolidates the available information regarding its chemical properties and procurement.

Chemical Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 115445-23-3 | [1][2] |

| Molecular Formula | C₁₃H₁₅F₃N₂O | [2] |

| Molecular Weight | 272.27 g/mol | [2] |

| Alternate Names | N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide |

Experimental Protocols

A plausible, though unverified, synthetic workflow is outlined below. It is crucial to note that this is a theoretical pathway and requires experimental validation for safe and effective implementation.

Hypothetical Synthesis Workflow

This diagram illustrates a potential synthetic route from a commercially available starting material.

Caption: A potential synthetic pathway for the target compound.

Signaling Pathways and Biological Applications

Currently, there is no specific information available in the public domain that details the involvement of this compound in any signaling pathways or its application in experimental workflows within drug development. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the trifluoroacetamide group can influence properties such as metabolic stability and receptor binding affinity.[3][4] However, without specific studies on this particular molecule, any discussion of its biological role would be speculative.

Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis from the supplier to verify the purity and identity of the compound.[1]

Potential suppliers include:

Conclusion

While this compound is a commercially available compound with a defined chemical structure, there is a notable absence of detailed technical information in the public sphere. Researchers interested in this molecule will likely need to perform their own process development for synthesis and purification, as well as comprehensive analytical characterization (NMR, IR, MS) to confirm its structure. Furthermore, any investigation into its biological activity would be breaking new ground, as there is no established body of research on its effects or mechanisms of action. This guide provides a summary of the currently available information to serve as a starting point for such research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 115445-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in Asymmetric Synthesis: An In-depth Technical Guide

Despite a comprehensive search of available scientific literature, there is a notable absence of specific data and established applications for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the field of asymmetric synthesis. This suggests that the compound is not a widely utilized chiral auxiliary, ligand, or organocatalyst in this context. Therefore, this guide will provide a broader overview of the principles of asymmetric synthesis, focusing on the roles of structurally related chiral pyrrolidine derivatives and the influence of trifluoroacetamido moieties, to offer a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Asymmetric Synthesis and Chiral Pyrrolidines

Asymmetric synthesis is a critical field in modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral pyrrolidine derivatives are a cornerstone of asymmetric synthesis, serving as versatile scaffolds for catalysts and auxiliaries.[1][2] Their rigid, five-membered ring structure provides a well-defined stereochemical environment, which is essential for inducing high levels of enantioselectivity in chemical reactions.[3]

The utility of the pyrrolidine framework stems from several key features:

-

Stereogenic Centers: The pyrrolidine ring can possess multiple stereocenters, allowing for fine-tuning of the catalyst or auxiliary's steric and electronic properties.[4]

-

Functionalization: The nitrogen atom and carbon backbone of the pyrrolidine ring can be readily functionalized, enabling the attachment of various substituents that can influence catalytic activity and selectivity.[5]

-

Proven Efficacy: Proline and its derivatives are among the most successful organocatalysts, effectively catalyzing a wide range of asymmetric transformations, including aldol and Michael reactions.[5]

The Potential Role of the Trifluoroacetamido Group

While specific data for this compound is unavailable, the trifluoroacetamido group itself is a functional group that can impart unique properties to a chiral molecule. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity and hydrogen-bonding capabilities of the amide proton.[6] In the context of a chiral auxiliary or organocatalyst, this could potentially be exploited to:

-

Enhance Hydrogen Bonding Interactions: The trifluoroacetamido group can act as a strong hydrogen bond donor, which can be crucial for substrate activation and orientation in the transition state of a reaction.

-

Modify Lewis Basicity: The electron-withdrawing effect can reduce the Lewis basicity of the amide carbonyl oxygen.

-

Improve Solubility and Stability: Fluorinated groups can enhance the solubility of a compound in organic solvents and increase its thermal and chemical stability.

General Strategies in Asymmetric Synthesis Employing Chiral Pyrrolidine Derivatives

The following sections outline established methodologies where chiral pyrrolidine scaffolds are instrumental. These represent the types of applications where a novel derivative like this compound could theoretically be investigated.

Organocatalysis

Chiral pyrrolidine-based organocatalysts, often derived from proline, are widely used in various asymmetric transformations.[5] These catalysts are typically small, metal-free organic molecules that can promote reactions with high enantioselectivity.

Illustrative Experimental Protocol for an Organocatalyzed Michael Addition:

A representative protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, a common application for chiral pyrrolidine catalysts, is as follows:

-

To a solution of the nitroalkene (0.5 mmol) and the chiral pyrrolidine-based organocatalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature, the aldehyde (1.5 mmol) is added.

-

The reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography.

-

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the desired transformation, the auxiliary is cleaved and can often be recovered. Pyrrolidine derivatives have been employed as effective chiral auxiliaries.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation:

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoroacetamides [organic-chemistry.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

1-Benzyl-3-(trifluoroacetamido)pyrrolidine: A Versatile Chiral Building Block for Drug Discovery

For Immediate Release

Shanghai, China – December 23, 2025 – 1-Benzyl-3-(trifluoroacetamido)pyrrolidine has emerged as a significant chiral building block for researchers and professionals in drug development. Its unique structural features, combining a pyrrolidine ring, a benzyl protecting group, and a trifluoroacetamido moiety, make it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications.

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its conformational flexibility and ability to introduce stereocenters.[1] The benzyl group serves as a common and readily cleavable protecting group for the nitrogen atom, while the trifluoroacetamido group can influence the molecule's electronic properties and metabolic stability, a crucial consideration in drug design.[2]

Physicochemical Properties

This compound, also known as N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide, is a solid crystalline substance.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115445-23-3 | [4] |

| Molecular Formula | C₁₃H₁₅F₃N₂O | [4] |

| Molecular Weight | 272.27 g/mol | [4] |

| Appearance | Almost white crystals | [3] |

| Melting Point | 71 °C | [3] |

Synthesis and Characterization

The synthesis of this compound typically involves the trifluoroacetylation of 1-benzyl-3-aminopyrrolidine. This reaction can be achieved using trifluoroacetic anhydride, often in the presence of a base to neutralize the trifluoroacetic acid byproduct.

General Experimental Protocol: Synthesis of this compound

A general procedure for the trifluoroacetylation of a cyclic amine is outlined in a patent, which can be adapted for the synthesis of the title compound.[3]

Materials:

-

1-benzyl-3-aminopyrrolidine

-

Toluene (or other suitable high-boiling solvent)

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Water

Procedure:

-

Dissolve 1-benzyl-3-aminopyrrolidine in toluene in a reaction vessel.

-

At room temperature, slowly add trifluoroacetic anhydride to the solution.

-

After the addition is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add pyridine to the cooled mixture.

-

Warm the reaction mixture to approximately 50 °C and maintain for 24 hours.

-

Cool the reaction solution back to 0 °C and slowly add water to quench the reaction.

-

The product can then be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

The successful synthesis and purity of the compound can be confirmed through various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Application as a Chiral Building Block in Drug Discovery

Chiral 3-aminopyrrolidine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[5][6] The stereochemistry at the 3-position of the pyrrolidine ring is often critical for the biological activity of the final drug molecule. The trifluoroacetamido group can serve as a stable protecting group for the amine during subsequent synthetic transformations or can be incorporated into the final drug structure to enhance its properties.

The general workflow for utilizing a chiral building block like this compound in a drug discovery program is depicted in the following diagram.

Signaling Pathways

The specific signaling pathways targeted by drugs derived from this building block would depend on the final molecular structure. However, given the prevalence of the pyrrolidine scaffold in neuroscience drug discovery, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. For example, derivatives of 3-aminopyrrolidine have been explored as antagonists for the CC chemokine receptor 2 (CCR2), which is involved in inflammatory and autoimmune diseases.[6] Inhibition of CCR2 can modulate inflammatory responses, as illustrated in the simplified signaling pathway below.

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of novel pharmaceutical agents. Its well-defined stereochemistry and functional group combination provide a solid foundation for the development of potent and selective drugs targeting a variety of biological pathways. Further exploration of this and similar fluorinated pyrrolidine derivatives is expected to yield new therapeutic candidates with improved pharmacological profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 115445-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in modern drug design.[1] This guide explores the potential applications of a specific, yet under-explored derivative, 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, as a valuable building block in the synthesis of novel therapeutics. While direct research on this compound is limited, an analysis of its constituent parts—the 1-benzylpyrrolidine core and the 3-trifluoroacetamido substituent—reveals significant potential for its use in developing new chemical entities targeting a range of diseases.

Core Structural Features and Their Significance

This compound (CAS 115445-23-3) possesses a unique combination of structural motifs that are highly relevant to medicinal chemistry.[3] The strategic placement of the benzyl group on the nitrogen atom and the trifluoroacetamido group at the 3-position of the pyrrolidine ring imparts distinct chemical properties that can be leveraged in drug discovery.

| Feature | Chemical Structure | Significance in Medicinal Chemistry |

| Pyrrolidine Scaffold | A five-membered saturated nitrogen heterocycle | Provides a 3D framework, enabling better spatial orientation of substituents for optimal target binding. Present in numerous natural products and pharmaceuticals.[1][2][4] |

| N-Benzyl Group | A benzyl group attached to the pyrrolidine nitrogen | Can participate in π-π stacking or hydrophobic interactions within a target's binding site. The benzyl group itself can be a key pharmacophoric element or serve as a synthetic handle for further modification.[4] |

| 3-Trifluoroacetamido Group | A trifluoroacetamide moiety at the 3-position | The trifluoromethyl group can enhance metabolic stability, increase binding affinity through hydrogen bonding or dipolar interactions, and improve membrane permeability. The amide bond provides a rigid linker and potential hydrogen bond donor/acceptor sites. |

Potential Therapeutic Applications

Based on the known biological activities of related structures, this compound could serve as a key intermediate in the synthesis of compounds for several therapeutic areas:

-

Neuroscience: The pyrrolidine core is prevalent in drugs targeting the central nervous system. Derivatives of 1-benzyl-3-(methylamino)pyrrolidine have been explored for their potential in modulating neurotransmitter systems, suggesting that analogs of this compound could be investigated for conditions like depression and anxiety.[5]

-

Oncology: The pyrrolidine scaffold has been incorporated into potent enzyme inhibitors for cancer therapy, such as poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The structural features of this compound could be exploited to design novel enzyme inhibitors. Additionally, related benzyl-pyrrolidin-3-ol analogs have shown promise as apoptotic agents by activating caspases.[6]

-

Infectious Diseases: Benzyl derivatives have demonstrated antimicrobial and antifungal properties.[7] The trifluoroacetamide group, as seen in N-benzyl-2,2,2-trifluoroacetamide, has also been associated with good antifungal activity.[8] This suggests that derivatives of this compound could be explored as novel anti-infective agents.

Experimental Protocols: A Generalized Approach

1. Deprotection of the Amine: The benzyl group can serve as a protecting group for the pyrrolidine nitrogen. It can be removed under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the free secondary amine. This free amine can then be subjected to a wide range of functionalization reactions.

2. Modification of the Trifluoroacetamido Group: The trifluoroacetamide can be hydrolyzed under acidic or basic conditions to reveal a primary amine at the 3-position. This amine is a key functional handle for introducing diverse substituents to explore structure-activity relationships.

3. Synthesis of Analogs via N-Alkylation/Arylation: The secondary amine obtained after debenzylation can be reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides) to introduce different substituents on the pyrrolidine nitrogen. This allows for the exploration of how modifications at this position affect biological activity.

Visualizing Potential Drug Discovery Workflows

The following diagrams illustrate conceptual workflows and relationships relevant to the utilization of this compound in a drug discovery program.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Review of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its three-dimensional architecture allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. Within this class, 1-benzyl-3-aminopyrrolidine derivatives have emerged as a versatile platform for the development of novel therapeutic agents. This in-depth technical guide focuses on 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a key representative of this family, and its analogs. We will delve into its synthesis, explore the structure-activity relationships (SAR) of related compounds, and provide detailed experimental protocols for their preparation and biological evaluation. A significant focus will be placed on the antibacterial potential of this scaffold, particularly its role in the inhibition of the bacterial cell division protein FtsZ.

Synthesis of this compound and Its Analogs

The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of the key intermediate, 1-benzyl-3-aminopyrrolidine, followed by trifluoroacetylation. Analogs with different amide functionalities can be synthesized by varying the acylating agent in the second step.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Benzyl-3-aminopyrrolidine

The synthesis of the precursor, 1-benzyl-3-aminopyrrolidine, can be achieved through various reported methods. One common approach starts from 1-benzyl-3-pyrrolidinone.

-

Materials: 1-benzyl-3-pyrrolidone, ammonium formate, formic acid, sodium borohydride (or other suitable reducing agent), diethyl ether, sodium hydroxide, dichloromethane, anhydrous sodium sulfate.

-

Procedure (Reductive Amination):

-

To a solution of 1-benzyl-3-pyrrolidone in methanol, add ammonium formate and formic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-aminopyrrolidine. The product can be further purified by distillation or column chromatography.

-

Step 2: Trifluoroacetylation of 1-Benzyl-3-aminopyrrolidine

The final step involves the acylation of the amino group with a trifluoroacetyl moiety. Trifluoroacetic anhydride is a common and highly reactive reagent for this transformation.

-

Materials: 1-benzyl-3-aminopyrrolidine, trifluoroacetic anhydride (TFAA), an appropriate solvent (e.g., dichloromethane, tetrahydrofuran), a non-nucleophilic base (e.g., triethylamine, pyridine), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-benzyl-3-aminopyrrolidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.

-

Slowly add trifluoroacetic anhydride (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

The following diagram illustrates the general synthetic workflow:

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in the public domain, the biological activities of its close analogs, particularly N-benzyl-3-sulfonamidopyrrolidines, have been investigated, revealing potent antibacterial properties.

Antibacterial Activity of N-Benzyl-3-sulfonamidopyrrolidine Analogs

A notable study identified N-benzyl-3-sulfonamidopyrrolidines as a novel class of bacterial cell division inhibitors.[1] These compounds were found to induce lethal filamentation in E. coli, a hallmark of cell division inhibition. The study revealed that the (R)-enantiomer was significantly more active than the (S)-enantiomer, highlighting the stereospecificity of the biological target interaction.[1]

The primary target of these compounds was initially thought to be FtsZ, a prokaryotic homolog of tubulin that is essential for bacterial cytokinesis. However, subsequent research indicated that some of these analogs act by inhibiting DNA gyrase, a type II topoisomerase.[2] This dual-targeting potential makes this scaffold particularly interesting for the development of new antibiotics.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of N-benzyl-3-sulfonamidopyrrolidine analogs against E. coli.

| Compound ID | R-group on Benzyl Ring | Core Scaffold | Sulfonamide Group | MIC (µM) in E. coli | Reference |

| 1 | 4-isopropoxy | (R)-pyrrolidine | 4-isobutylphenyl | 10 | [1] |

| 2 | 4-isobutyl | (R)-pyrrolidine | 4-isobutylphenyl | 10 | [1] |

| 3 | 4-phenoxy | (R)-pyrrolidine | 4-isobutylphenyl | 20 | [1] |

| 4 | 4-phenyl | (R)-pyrrolidine | 4-isobutylphenyl | 20 | [1] |

| 5 | 3-isopropoxy | (R)-pyrrolidine | 4-isobutylphenyl | 20 | [1] |

| 6 | 2-isopropoxy | (R)-pyrrolidine | 4-isobutylphenyl | >80 | [1] |

| 7 | 4-isopropoxy | Piperidine | 4-isobutylphenyl | 20 | [1] |

Key SAR observations from the sulfonamide series include:

-

Stereochemistry: The (R)-configuration at the 3-position of the pyrrolidine ring is crucial for activity.[1]

-

N-Benzyl Substituent: Para-substitution on the benzyl ring with lipophilic groups like isopropoxy, isobutyl, phenoxy, and phenyl generally retains or improves activity. Polar substituents in the para position were found to be detrimental.[1]

-

Pyrrolidine Core: Modification of the pyrrolidine ring to a piperidine core resulted in a slight decrease in potency, suggesting the five-membered ring is preferred.[1]

While direct data for amide analogs is scarce, these findings on sulfonamides provide a strong foundation for the rational design of novel 1-benzyl-3-amidopyrrolidine derivatives as potential antibacterial agents. The trifluoroacetamido group in the title compound is of particular interest due to the unique electronic properties conferred by the trifluoromethyl group, which can influence factors such as metabolic stability and target binding affinity.

Mechanism of Action: Inhibition of Bacterial Cell Division

The proposed mechanism of action for the antibacterial analogs of this compound involves the disruption of bacterial cell division. As mentioned, FtsZ is a key protein in this process. FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins and guides the synthesis of the new cell wall.

Inhibition of FtsZ polymerization or GTPase activity disrupts the formation and function of the Z-ring, leading to cell filamentation and eventual cell death.

Experimental Protocol: FtsZ GTPase Activity Assay

The GTPase activity of FtsZ is coupled to its polymerization and is a key indicator of its function. A common method to measure this is the malachite green assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.[3][4]

-

Materials: Purified FtsZ protein, GTP solution, polymerization buffer (e.g., MES buffer with MgCl2 and KCl), malachite green reagent, phosphate standard solution, 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing FtsZ in polymerization buffer in the wells of a 96-well plate.

-

Add the test compound (e.g., a 1-benzyl-3-amidopyrrolidine analog) at various concentrations. Include a control with no inhibitor.

-

Initiate the reaction by adding GTP to each well.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.

-

Stop the reaction by adding the malachite green reagent, which will form a colored complex with the released inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

-

Calculate the percent inhibition of GTPase activity for each concentration of the test compound and determine the IC50 value.

-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[5][6]

-

Materials: Test compound, bacterial strains (e.g., E. coli, S. aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microplates, spectrophotometer or McFarland standards, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to create a range of concentrations.

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this inoculum in broth to the final required concentration (typically 5 x 10^5 CFU/mL).

-

Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

The following diagram outlines the experimental workflow for antibacterial evaluation:

Conclusion and Future Directions

This compound and its analogs represent a promising and versatile scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with the demonstrated potent antibacterial activity of closely related sulfonamide analogs, underscores their potential for the development of novel anti-infective agents. The inhibition of essential bacterial targets such as FtsZ and DNA gyrase offers exciting avenues for combating antimicrobial resistance.

Future research in this area should focus on several key aspects:

-

Synthesis and evaluation of a broader range of amide analogs: Systematically varying the acyl group at the 3-position will provide a more comprehensive understanding of the structure-activity relationships and may lead to compounds with improved potency and pharmacokinetic properties.

-

Elucidation of the precise mechanism of action: Further studies are needed to confirm the specific molecular targets of different analogs and to understand the structural basis for their inhibitory activity.

-

In vivo efficacy studies: Promising candidates identified from in vitro screening should be advanced to animal models of infection to evaluate their therapeutic potential.

-

Exploration of other therapeutic areas: The pyrrolidine scaffold is known to interact with a wide range of biological targets. Therefore, analogs of this compound should be screened against other disease targets to uncover new therapeutic applications.

By leveraging the information and protocols outlined in this guide, researchers and drug development professionals can effectively explore the chemical space around this promising scaffold and contribute to the discovery of new and effective medicines.

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS No. 115445-23-3) for its use in a laboratory setting. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | N-(1-Benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide | [1] |

| CAS Number | 115445-23-3 | [1][2] |

| Molecular Formula | C13H15F3N2O | [1][2] |

| Molecular Weight | 272.27 g/mol | [2] |

| Physical State | Solid | Synquest Labs SDS |

| Intended Use | Laboratory chemicals, Manufacture of substances, Scientific research and development | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315 - Causes skin irritation |

| Eye Irritation | Category 2A | H319 - Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335 - May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

3.1. Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is essential.

Caption: Personal Protective Equipment (PPE) Workflow.

3.2. Engineering Controls

-

Ventilation: Always handle this substance in a well-ventilated area.[1] Use only outdoors or in a chemical fume hood.[1]

-

Eye Wash Station: An eye wash station should be readily available in the immediate work area.

-

Safety Shower: A safety shower should be accessible.

3.3. Handling Procedures

-

Avoid breathing dust, mist, or spray.[1]

-

Wash skin thoroughly after handling.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Ensure the container is kept tightly closed when not in use.[1]

3.4. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[1]

-

Incompatible Materials: While the specific SDS does not list incompatible materials, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

A systematic approach to emergencies is crucial for safety.

Caption: Laboratory Emergency Response Workflow.

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

In all cases of exposure, if irritation persists or you feel unwell, seek medical advice.

Disposal Considerations

Dispose of this substance and its container in accordance with local, regional, and national regulations. Do not allow it to enter sewers or public waters.[1]

Experimental Protocol: General Safe Use in a Chemical Reaction

The following is a generalized protocol for using this compound as a reagent in a laboratory-scale chemical synthesis.

Objective: To safely dispense and use the solid reagent in a chemical reaction.

Materials:

-

This compound

-

Appropriate reaction vessel and glassware

-

Spatula

-

Weighing balance

-

Solvent

-

PPE (as specified in section 3.1)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE: lab coat, safety goggles, and nitrile gloves.

-

Set up all necessary glassware for the reaction within the fume hood.

-

-

Dispensing the Reagent:

-

Transport the sealed container of this compound to the fume hood.

-

Open the container inside the fume hood.

-

Using a clean spatula, carefully weigh the desired amount of the solid onto a weigh boat or directly into the reaction vessel.

-

Minimize the generation of dust during transfer.[1]

-

-

Reaction Setup:

-

Add the reagent to the reaction vessel containing the solvent or other reactants.

-

Securely close the container of this compound and return it to its designated storage location.

-

Proceed with the chemical reaction as per the specific research protocol.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces within the fume hood.

-

Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.

-

Upon completion of work, remove PPE as described in the workflow and wash hands thoroughly.

-

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel for any specific laboratory procedure. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Note on Experimental Protocols and Signaling Pathways: As this compound is a chemical intermediate for research and manufacturing, specific "key experimental protocols" for its use in drug development or detailed "signaling pathways" are not publicly available and would be proprietary to the research being conducted. The protocol provided is a general guideline for its safe handling in a laboratory setting.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical data for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data, this document focuses on foundational chemical information and predicted spectroscopic properties.

Chemical Identity and Properties

This compound , also known as N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide, is a synthetic organic compound. Its core structure consists of a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a trifluoroacetamido group.

| Property | Value | Source |

| CAS Number | 115445-23-3 | [1] |

| Molecular Formula | C₁₃H₁₅F₃N₂O | [1] |

| Molecular Weight | 272.27 g/mol | [1] |

Spectroscopic Data (Predicted)

| Adduct | Predicted m/z |

| [M+H]⁺ | 273.12093 |

| [M+Na]⁺ | 295.10287 |

| [M-H]⁻ | 271.10637 |

| [M+NH₄]⁺ | 290.14747 |

| [M+K]⁺ | 311.07681 |

| [M]⁺ | 272.11310 |

| [M]⁻ | 272.11420 |

| Data sourced from PubChem predictions.[2] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As of the latest literature search, detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been published. Researchers requiring this information would need to perform experimental characterization.

Synthesis Pathway

The synthesis of this compound would logically proceed via the trifluoroacetylation of its corresponding amine precursor, 1-Benzyl-3-aminopyrrolidine. This reaction is a standard procedure in organic synthesis.

Below is a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol for the trifluoroacetylation of an amine, which would be adapted for the specific synthesis of this compound.

-

Dissolution: Dissolve 1-Benzyl-3-aminopyrrolidine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel.

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Addition of Reagent: Add a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, dropwise to the cooled solution with stirring. An organic base (e.g., triethylamine, pyridine) is typically added to scavenge the acid byproduct.

-

Reaction: Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize excess acid and remove water-soluble byproducts. The organic layer is then separated.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods (NMR, IR, and MS).

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized compound follows a logical workflow to confirm its identity and purity.

Caption: Logical workflow for the structural elucidation of a synthesized compound.

This document serves as a foundational guide based on available data. Further experimental work is necessary to fully characterize this compound and establish its detailed spectroscopic profile.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine as a Chiral Auxiliary

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] The pyrrolidine scaffold, derived from the readily available chiral pool of proline, is a common feature in many successful chiral auxiliaries.[2] The target molecule, 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, incorporates several features that suggest its potential as a chiral auxiliary: a rigid pyrrolidine ring to create a defined steric environment, a benzyl group on the nitrogen which can influence facial selectivity, and a trifluoroacetamido group that can act as a hydrogen-bond donor and a sterically demanding substituent.

These application notes outline the potential use of this compound in two of the most common applications for chiral auxiliaries: diastereoselective alkylation and diastereoselective aldol reactions.

Data Presentation: Representative Stereoselectivity in Asymmetric Reactions

The following table summarizes typical diastereoselectivities achieved with pyrrolidine-based chiral auxiliaries in alkylation and aldol reactions. While not specific to this compound, these values provide a benchmark for the expected performance of this class of auxiliaries.[3]

| Reaction Type | Electrophile/Substrate | Base/Lewis Acid | Solvent | Temp. (°C) | Diastereomeric Excess (d.e.) | Reference |

| Alkylation | Benzyl bromide | LDA | THF | -78 | 82-98% | [3] |

| n-Butyl iodide | NaHMDS | THF | -78 | ~94% | [3] | |

| Aldol Reaction | Benzaldehyde | LDA / SnCl₂ | THF | -78 | up to 73:27 (syn:anti) | [3] |

| Isobutyraldehyde | LDA / TiCl₄ | CH₂Cl₂ | -78 | >95:5 (syn:anti) | Analogous |

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an Acyl-Pyrrolidine Derivative

This protocol describes the general procedure for the diastereoselective alkylation of an N-acyl derivative of this compound.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv.).

-

Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the N-acyl pyrrolidine derivative.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-acyl pyrrolidine derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.

-

Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.

-

Purify the product by flash column chromatography.

Protocol 2: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The cleavage method depends on the desired functional group.

A) Reductive Cleavage to a Chiral Alcohol

-

Dissolve the alkylated N-acyl pyrrolidine (1.0 equiv.) in anhydrous diethyl ether (0.1 M) at 0 °C under an inert atmosphere.

-

Add lithium aluminum hydride (LiAlH₄, 2.0 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.

-

Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol. The chiral auxiliary can be recovered from the solid precipitate by extraction.

-

Purify the alcohol by flash column chromatography.

B) Hydrolytic Cleavage to a Chiral Carboxylic Acid

-

Dissolve the alkylated N-acyl pyrrolidine (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C and add a pre-mixed solution of lithium hydroxide monohydrate (LiOH·H₂O, 4.0 equiv.) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv.) in water.

-

Stir the reaction vigorously at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of Na₂SO₃ (1.5 M).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous layer with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄ and concentrate to yield the product.

Visualizations

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [kth.diva-portal.org]

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing 1-Benzyl-3-(trifluoroacetamido)pyrrolidine as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. These structural motifs are prevalent in a vast array of biologically active molecules. This document details a robust protocol for the asymmetric synthesis of chiral amines, employing (R)- or (S)-1-benzyl-3-(trifluoroacetamido)pyrrolidine as a readily available precursor to a highly effective chiral organocatalyst.

The trifluoroacetamido group serves as a protecting group for the amine functionality on the pyrrolidine ring. Through a straightforward hydrolysis step, this precursor is converted into the corresponding chiral diamine, (R)- or (S)-1-benzyl-3-aminopyrrolidine. This diamine is then utilized as an organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes. This key carbon-carbon bond-forming reaction proceeds with high enantioselectivity and diastereoselectivity, yielding chiral γ-nitroaldehydes. Subsequent reduction of the nitro group provides access to the desired chiral amines, which are valuable building blocks in drug discovery and development.

Experimental Protocols

This protocol is divided into three main stages:

-

Preparation of the Chiral Organocatalyst

-

Asymmetric Michael Addition

-

Reduction of the Nitro Adduct to the Chiral Amine

Preparation of the Chiral Organocatalyst: (S)-1-Benzyl-3-aminopyrrolidine

This protocol describes the hydrolysis of the trifluoroacetamide protecting group to yield the active chiral diamine catalyst.

Materials:

-

(S)-1-Benzyl-3-(trifluoroacetamido)pyrrolidine

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of (S)-1-benzyl-3-(trifluoroacetamido)pyrrolidine (1.0 eq) in methanol (10 mL per 1 g of starting material), add potassium carbonate (3.0 eq).

-

Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-1-benzyl-3-aminopyrrolidine.

-

The product can be purified further by column chromatography on silica gel if necessary.

Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol details the organocatalytic enantioselective Michael addition to form a chiral γ-nitroaldehyde.

Materials:

-

(S)-1-Benzyl-3-aminopyrrolidine (catalyst)

-

Aldehyde (e.g., propanal, isobutyraldehyde)

-

Nitroalkene (e.g., β-nitrostyrene)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the nitroalkene (1.0 eq) in dichloromethane (5 mL) at room temperature, add the aldehyde (1.5 eq).

-

Add the (S)-1-benzyl-3-aminopyrrolidine catalyst (0.1 eq).

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitroaldehyde.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Reduction of the γ-Nitroaldehyde to a Chiral Amine

This protocol describes the reduction of the nitro group to the corresponding primary amine.

Materials:

-

Chiral γ-nitroaldehyde (from step 2)

-

Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the γ-nitroaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol%).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral amine.

-

The product can be purified further by column chromatography if necessary.

Data Presentation

The following tables present representative data for the asymmetric Michael addition of various aldehydes to nitroalkenes, catalyzed by a chiral diamine similar to 1-benzyl-3-aminopyrrolidine.[1][2]

Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene

| Aldehyde | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Propanal | 48 | 85 | 95:5 | 98 |

| Butanal | 48 | 82 | 94:6 | 97 |

| Isovaleraldehyde | 72 | 75 | 90:10 | 95 |

| Cyclohexanecarboxaldehyde | 72 | 78 | >99:1 | 99 |

Table 2: Asymmetric Michael Addition of Propanal to Various Nitroalkenes

| Nitroalkene | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| (E)-1-nitroprop-1-ene | 48 | 88 | 92:8 | 96 |

| (E)-2-nitro-1-phenylprop-1-ene | 60 | 80 | 96:4 | 98 |

| (E)-1-(4-chlorophenyl)-2-nitroethene | 48 | 86 | 95:5 | 99 |

| (E)-1-(4-methoxyphenyl)-2-nitroethene | 48 | 84 | 93:7 | 97 |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of chiral amines.

Proposed Catalytic Cycle for the Asymmetric Michael Addition

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

References

Application Notes and Protocols for 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-(trifluoroacetamido)pyrrolidine is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. The pyrrolidine scaffold is a core structure in numerous biologically active compounds and FDA-approved drugs. The trifluoroacetamido group serves as a robust protecting group for the 3-amino functionality of the pyrrolidine ring. The trifluoroacetyl (Tfa) group is stable under various conditions, including strongly acidic media, but can be readily removed under mild basic or reductive conditions. This orthogonality to other common protecting groups like Boc and Cbz makes it a strategic choice in multi-step syntheses.[1]

This document provides a detailed protocol for a key reaction involving this compound: the deprotection of the trifluoroacetyl group to yield 1-Benzyl-3-aminopyrrolidine. This primary amine is a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents such as quinolone-based antibacterials.

Key Reaction: Deprotection via Basic Hydrolysis

The most common application of this compound is its conversion to 1-Benzyl-3-aminopyrrolidine. This is typically achieved through basic hydrolysis, which selectively cleaves the amide bond of the trifluoroacetamide.

Quantitative Data Summary

The following table summarizes representative quantitative data for the basic hydrolysis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.00 g (3.67 mmol, 1.0 equiv) | Starting material |

| Potassium Carbonate (K₂CO₃) | 1.52 g (11.0 mmol, 3.0 equiv) | Base for hydrolysis |

| Methanol (MeOH) | 20 mL | Solvent |

| Water (H₂O) | 5 mL | Co-solvent |

| Reaction Conditions | ||

| Temperature | 25 °C (Room Temperature) | Mild conditions prevent side reactions |

| Reaction Time | 4 - 8 hours | Monitor by TLC or LC-MS |

| Product | ||

| 1-Benzyl-3-aminopyrrolidine | ~0.58 g | Theoretical Yield: 0.65 g |

| Yield (Hypothetical) | ~89% | Typical for this type of transformation |

| Purity (Hypothetical) | >95% | After purification by column chromatography |

Detailed Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol outlines the procedure for removing the trifluoroacetyl protecting group using potassium carbonate in a methanol/water solvent system.[1][2]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), ACS grade

-

Deionized water (H₂O)

-

Dichloromethane (DCM), ACS grade

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add this compound (1.00 g, 3.67 mmol).

-

Dissolve the starting material in methanol (20 mL).

-

Add potassium carbonate (1.52 g, 11.0 mmol) and water (5 mL) to the solution.

-

Stir the resulting suspension vigorously at room temperature (25 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS.

-

The reaction is typically complete within 4 to 8 hours, indicated by the consumption of the starting material.

-

-

Workup:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane (30 mL) and water (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent the amine from streaking on the silica gel).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-Benzyl-3-aminopyrrolidine as a purified oil.

-

-

Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the deprotection of this compound.

Hypothetical Signaling Pathway Inhibition

The product, 1-Benzyl-3-aminopyrrolidine, can be used as a building block for quinolone antibiotics. The diagram below illustrates their mechanism of action.

Caption: Mechanism of action of a hypothetical quinolone antibiotic derived from the product.

References

Application Notes and Protocols: The Role of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide range of diseases.[1][2][3] Its three-dimensional structure and the stereogenic centers that can be incorporated make it an attractive building block for creating potent and selective therapeutic agents.[4] Specifically, the chiral 3-aminopyrrolidine core is a key pharmacophore in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-IV) and various kinases.[5]

1-Benzyl-3-(trifluoroacetamido)pyrrolidine is a valuable synthetic intermediate that provides a stable, protected form of 3-aminopyrrolidine. The N-benzyl and N-trifluoroacetyl groups serve as orthogonal protecting groups, allowing for selective deprotection and subsequent functionalization. This application note details the utility of this compound in the synthesis of pharmaceutical intermediates and provides detailed protocols for its transformation into key synthetic building blocks.

Application Notes: Synthetic Utility

This compound serves as a versatile precursor to mono-protected and fully deprotected 3-aminopyrrolidine derivatives. The trifluoroacetyl group offers robust protection of the 3-amino group under a variety of reaction conditions and can be removed under mild basic conditions. The N-benzyl group can be cleaved via hydrogenolysis. This allows for a strategic, stepwise approach to the synthesis of complex molecules.

A common synthetic strategy involves the initial deprotection of the trifluoroacetamide to unmask the 3-amino group for subsequent coupling reactions, such as amidation or alkylation. The resulting intermediate can then undergo N-debenzylation to provide a secondary amine, which can be further modified.

Below is a diagram illustrating the synthetic utility of this compound.

Caption: Synthetic pathway from this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for the key transformations of this compound based on established literature procedures for similar compounds.

| Transformation | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| Deprotection of Trifluoroacetamide | This compound | 1-Benzyl-3-aminopyrrolidine | K₂CO₃, Methanol/Water, Room Temperature | 90-95 | >98 |

| Amidation | 1-Benzyl-3-aminopyrrolidine | N-Acyl-1-benzyl-3-aminopyrrolidine | R-COOH, HATU, DIPEA, DMF, Room Temperature | 85-90 | >97 |

| Deprotection of N-Benzyl Group (Hydrogenolysis) | N-Acyl-1-benzyl-3-aminopyrrolidine | N-Acyl-3-aminopyrrolidine | H₂, 10% Pd/C, Ethanol, Room Temperature, 50 psi | 95-99 | >99 |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-aminopyrrolidine (Intermediate 1)

This protocol describes the selective deprotection of the trifluoroacetamide group.

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in methanol (0.2 M), add a solution of potassium carbonate in deionized water (2 M).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford 1-Benzyl-3-aminopyrrolidine as an oil. The product is often used in the next step without further purification.

Protocol 2: Synthesis of a Representative N-Acyl-1-benzyl-3-aminopyrrolidine (Intermediate 2)

This protocol outlines a standard amidation reaction.

Materials:

-

1-Benzyl-3-aminopyrrolidine (1.0 eq)

-

A representative carboxylic acid (R-COOH) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF (0.5 M).

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add a solution of 1-Benzyl-3-aminopyrrolidine in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acyl-1-benzyl-3-aminopyrrolidine.

Protocol 3: Synthesis of a Representative N-Acyl-3-aminopyrrolidine (Pharmaceutical Intermediate)

This protocol describes the deprotection of the N-benzyl group via catalytic hydrogenolysis.[6][7][8]

Materials:

-

N-Acyl-1-benzyl-3-aminopyrrolidine (1.0 eq)